tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl ester group attached to the piperazine ring, which is further substituted with a 2-methyl-4-nitrophenyl group
Mechanism of Action
Target of Action
Tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have shown a wide spectrum of biological activities .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . These features enhance favorable interaction with macromolecules .
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery . These properties could influence the compound’s bioavailability.
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The properties of the piperazine ring, such as its conformational flexibility and the capacity for the formation of hydrogen bonds, could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Substitution with 2-Methyl-4-nitrophenyl Group: The final step involves the nucleophilic substitution reaction where the piperazine derivative is reacted with 2-methyl-4-nitrobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction of Nitro Group: 2-methyl-4-aminophenyl derivative.
Substitution Reactions: Various N-substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the presence of the nitrophenyl group can impart specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound may be used in the development of new polymers, coatings, and other materials that require specific chemical functionalities.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-methylphenyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate lies in the combination of the tert-butyl ester group and the 2-methyl-4-nitrophenyl substitution. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-11-13(19(21)22)5-6-14(12)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAAPQLWAKMBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624918 | |
Record name | tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193902-86-2 | |
Record name | tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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